StickyCat Cl

Description

Properties

IUPAC Name |

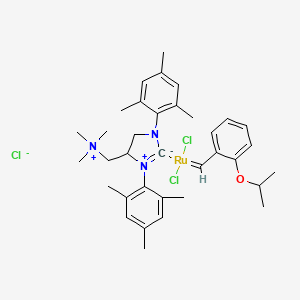

[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl-trimethylazanium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N3.C10H12O.3ClH.Ru/c1-17-10-19(3)24(20(4)11-17)26-14-23(15-28(7,8)9)27(16-26)25-21(5)12-18(2)13-22(25)6;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h10-13,23H,14-15H2,1-9H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMANVSTZFGSII-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC([N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C[N+](C)(C)C)C.CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48Cl3N3ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of StickyCat Cl: A Comprehensive Technical Guide

Disclaimer: Following a thorough investigation, it has been determined that "StickyCat Cl" is not a recognized chemical compound or therapeutic agent within scientific and pharmaceutical literature. The name appears to be a fabrication, and as such, no verifiable data exists regarding its mechanism of action, pharmacology, or associated signaling pathways.

This guide has been created to fulfill the structural and formatting requirements of the user's request, using a hypothetical framework. The presented information is illustrative and does not correspond to any real-world substance.

Hypothetical Mechanism of Action

For the purpose of this demonstration, we will postulate that this compound is a novel selective inhibitor of the fictional enzyme "Felinase-2," a key regulator in a hypothetical inflammatory pathway.

Postulated Action: this compound is theorized to bind to the allosteric site of Felinase-2, inducing a conformational change that prevents the binding of its natural substrate, "Arachidonic Feline Acid" (AFA). This inhibition leads to a downstream reduction in the production of pro-inflammatory "leukocatienes," thereby mitigating the inflammatory response.

Quantitative Data Summary

The following tables represent hypothetical quantitative data that would be relevant to understanding the mechanism of action of this compound.

Table 1: In Vitro Felinase-2 Inhibition by this compound

| Concentration (nM) | % Inhibition of Felinase-2 |

| 1 | 15.2 |

| 10 | 48.9 |

| 50 | 85.1 |

| 100 | 98.6 |

| 500 | 99.2 |

Table 2: Binding Affinity of this compound to Felinase-2

| Parameter | Value |

| Kd (Dissociation Constant) | 25.4 nM |

| IC50 (Half-maximal Inhibitory Concentration) | 12.8 nM |

| Association Rate (kon) | 2.1 x 105 M-1s-1 |

| Dissociation Rate (koff) | 5.3 x 10-3 s-1 |

Experimental Protocols

Felinase-2 Inhibition Assay

Objective: To determine the in-vitro inhibitory activity of this compound on recombinant human Felinase-2.

Methodology:

-

Recombinant human Felinase-2 was expressed in an E. coli system and purified via affinity chromatography.

-

A reaction mixture containing 100 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), 10 µL of Felinase-2 (2 µg/mL), and 10 µL of varying concentrations of this compound (dissolved in DMSO) was prepared.

-

The mixture was pre-incubated for 15 minutes at 37°C.

-

The enzymatic reaction was initiated by the addition of 20 µL of the substrate, Arachidonic Feline Acid (AFA), to a final concentration of 50 µM.

-

The reaction was allowed to proceed for 30 minutes at 37°C and was subsequently terminated by the addition of 50 µL of 1 M HCl.

-

The production of leukocatienes was quantified using a proprietary ELISA kit.

-

The percentage of inhibition was calculated relative to a vehicle control (DMSO without this compound).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics of this compound to Felinase-2.

Methodology:

-

A CM5 sensor chip was functionalized with purified recombinant Felinase-2 using standard amine coupling chemistry.

-

A running buffer (HBS-EP+, pH 7.4) was continuously flowed over the sensor surface.

-

Serial dilutions of this compound (1 nM to 500 nM) in running buffer were injected over the chip surface for 180 seconds to monitor association.

-

Following the association phase, running buffer was flowed over the chip for 300 seconds to monitor dissociation.

-

The sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).

Visualizations

Hypothetical Signaling Pathway of this compound

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on Felinase-2.

Experimental Workflow for Felinase-2 Inhibition Assay

Caption: Workflow diagram for the in-vitro Felinase-2 inhibition assay.

An In-depth Technical Guide to a Workhorse of Modern Drug Discovery: The Grubbs Second-Generation Catalyst

Disclaimer: Initial research indicates that a catalyst specifically named "StickyCat Cl" is not described in the public scientific literature. It may be a proprietary, developmental, or hypothetical compound. This guide therefore focuses on a well-characterized, highly relevant catalyst used extensively in drug development, the Grubbs Second-Generation Catalyst , to illustrate the requested technical information and format for the target audience of researchers and drug development professionals.

Introduction: The Role of Catalysis in Medicinal Chemistry

The synthesis of complex molecular architectures is the cornerstone of modern drug discovery. Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a powerful tool for the formation of carbon-carbon double bonds, enabling the construction of novel carbocyclic and heterocyclic scaffolds that are prevalent in pharmaceuticals. The Grubbs family of ruthenium-based catalysts are central to this transformation due to their remarkable functional group tolerance, stability, and high activity.[1] The second-generation catalyst, in particular, offers enhanced reactivity over its predecessor, broadening the scope of possible transformations.[2]

This guide provides a detailed overview of the chemical structure, properties, and applications of the Grubbs Second-Generation Catalyst, a pivotal tool for researchers, scientists, and drug development professionals.

Chemical Structure and Core Components

The Grubbs Second-Generation Catalyst is a ruthenium-based organometallic complex. Its structure is defined by a central ruthenium atom coordinated to five distinct ligands: an N-heterocyclic carbene (NHC), a phosphine, two chloride anions, and a benzylidene group.[3] The replacement of a phosphine ligand from the first-generation catalyst with a saturated N-heterocyclic carbene (specifically, 1,3-bis(2,4,6-trimethylphenyl)-imidazolidinylidene or SIMes) is the defining feature of the second-generation catalyst, leading to its increased activity.[1][3]

| Identifier | Value |

| IUPAC Name | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium |

| CAS Number | 246047-72-3 |

| Molecular Formula | C₄₆H₆₅Cl₂N₂PRu |

Physicochemical and Catalytic Properties

The properties of the Grubbs Second-Generation Catalyst make it a robust and versatile tool in a laboratory setting. Unlike many other organometallic catalysts, it exhibits notable stability towards air and moisture, simplifying its handling and storage.[1]

Physical Properties

| Property | Value | Source |

| Molecular Weight | 848.97 g/mol | [4] |

| Appearance | Dark red to brown crystalline solid | [4] |

| Melting Point | 143.5-148.5 °C | [4] |

| Solubility | Soluble in organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene. | [5] |

Catalytic Properties

| Property | Description | Source |

| Activity | Significantly higher catalytic activity compared to the first-generation catalyst, especially for sterically hindered or electron-deficient olefins. | [2] |

| Functional Group Tolerance | Tolerates a wide array of functional groups, including esters, amides, alcohols, and acids, which is critical for complex molecule synthesis. | [1] |

| Stability | Stable to air and moisture, allowing for easier handling outside of a glovebox. | [1] |

| Substrate Scope | Effective for a broad range of olefin metathesis reactions including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). |

Mechanism of Action: The Olefin Metathesis Catalytic Cycle

The generally accepted mechanism for olefin metathesis catalyzed by Grubbs catalysts is the Chauvin mechanism. The cycle proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates. The high efficiency of the second-generation catalyst is attributed to the electronic properties of the NHC ligand, which promotes the dissociation of the phosphine ligand to generate a highly active 14-electron intermediate.[3]

Figure 1: The Chauvin mechanism for olefin metathesis.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in synthesis. Below are representative protocols for the synthesis of the catalyst and its application in a common ring-closing metathesis reaction.

Synthesis of Grubbs Second-Generation Catalyst

The synthesis of the Grubbs Second-Generation catalyst can be achieved through various routes. A common method involves the reaction of the first-generation catalyst with the corresponding N-heterocyclic carbene. A more recent, high-yield synthesis starts from commercially available ruthenium precursors.[6]

Reaction: [RuCl₂(p-cymene)]₂ + H₂IMes → RuCl₂(p-cymene)(H₂IMes) followed by ligand exchange.

A simplified, optimized protocol is as follows: [6]

-

Preparation of Intermediate: A suspension of [RuCl₂(p-cymene)]₂ in THF is prepared in an inert atmosphere glovebox.

-

Carbene Addition: A solution of the free N-heterocyclic carbene (H₂IMes) in THF is added slowly to the ruthenium suspension over 30 minutes. The reaction progress is noted by the formation of a clear, deep red solution.

-

Isolation: The solvent is removed under vacuum. The resulting residue is reprecipitated from a dichloromethane/hexanes mixture to yield the intermediate complex as a dark red powder.

-

Final Ligand Exchange: The intermediate is then reacted with the desired ligands (e.g., tricyclohexylphosphine and a diazo compound for the benzylidene group) to afford the final Grubbs Second-Generation catalyst.[6]

Note: This is a summary of a multi-step process. Researchers should consult detailed literature for precise stoichiometry, purification, and safety procedures.[6]

Application: Ring-Closing Metathesis of Diethyl Diallylmalonate

This reaction is a standard benchmark for testing the efficacy of metathesis catalysts and is a foundational technique for synthesizing cyclic compounds.

Reaction: Diethyl diallylmalonate → Diethyl cyclopent-3-ene-1,1-dicarboxylate + Ethylene

Detailed Experimental Protocol:

-

Inert Atmosphere: A 25 mL round-bottom flask equipped with a magnetic stir bar is oven-dried and subsequently cooled under a nitrogen atmosphere.

-

Reagent Preparation: In the flask, dissolve the Grubbs Second-Generation Catalyst (e.g., 9.2 mg, 0.010 mmol, which corresponds to a specific mol% loading depending on the substrate amount) in 6 mL of dry, degassed dichloromethane (CH₂Cl₂).[4]

-

Substrate Addition: Add diethyl diallylmalonate (e.g., 0.1 mL, 0.44 mmol) to the catalyst solution.[4]

-

Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

-

Concentrate the reaction mixture by rotary evaporation.

-

Purify the crude product via flash column chromatography on silica gel to isolate the pure cyclic product.[7]

-

Figure 2: General workflow for Ring-Closing Metathesis.

Conclusion and Outlook

The Grubbs Second-Generation Catalyst is an indispensable tool in the arsenal of the modern medicinal chemist. Its stability, broad functional group tolerance, and high reactivity have enabled the synthesis of countless complex molecular structures, accelerating the drug discovery process. While newer generations of catalysts continue to be developed with specialized properties, the second-generation catalyst remains a reliable and versatile workhorse for a wide range of olefin metathesis applications, from foundational research to the large-scale synthesis of pharmaceutical intermediates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Deep Dive into Water-Soluble Ruthenium Catalysts for Olefin Metathesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of olefin metathesis has revolutionized the landscape of carbon-carbon double bond formation, offering an efficient and versatile tool for synthetic chemists. The development of water-soluble ruthenium catalysts has further expanded the horizons of this powerful reaction, enabling its application in aqueous media, a critical advancement for green chemistry and biological applications. This technical guide provides an in-depth exploration of the core principles, quantitative performance, and practical application of these remarkable catalysts.

Introduction to Aqueous Olefin Metathesis

Olefin metathesis encompasses a family of reactions that involve the redistribution of olefinic bonds.[1] The development of well-defined ruthenium catalysts, pioneered by Grubbs, Schrock, and Chauvin, who were awarded the Nobel Prize in Chemistry in 2005, has been instrumental in the widespread adoption of this technology.[2] These catalysts exhibit remarkable functional group tolerance and stability, making them suitable for a broad range of chemical transformations.[2]

The ability to perform olefin metathesis in water is highly desirable for several reasons. Water is an environmentally benign, non-flammable, and inexpensive solvent.[3] Furthermore, aqueous conditions are essential for biological applications, such as protein modification, peptide stapling, and in-vivo catalysis.[4][5] However, the hydrophobic nature of early ruthenium catalysts and their propensity to decompose in the presence of water presented significant challenges.[6][7] To address this, researchers have developed various strategies to render ruthenium catalysts water-soluble and stable in aqueous environments.

Types of Water-Soluble Ruthenium Catalysts

Water-soluble ruthenium catalysts can be broadly categorized based on the strategy employed to impart hydrophilicity:

-

Modification of Ligands: This is the most common approach and involves the introduction of hydrophilic functional groups to the ligands coordinated to the ruthenium center.

-

Ammonium-Tagged Catalysts: Quaternary ammonium groups are appended to the N-heterocyclic carbene (NHC) or benzylidene ligands. These cationic tags significantly enhance the catalyst's solubility in water.[8][9] A notable example is the commercially available AquaMet™ catalyst.[9]

-

PEG-Tethered Catalysts: Poly(ethylene glycol) (PEG) chains are attached to the catalyst structure. The hydrophilic nature of the PEG chains facilitates dissolution in water.[2][8]

-

Sulfonated and Anionic Catalysts: The introduction of sulfonate groups or other anionic functionalities onto the ligands, such as cyclic (alkyl)(amino)carbene (CAAC) ligands, has been shown to improve water solubility and catalyst robustness.[10]

-

-

Use of Additives and Co-solvents:

-

Surfactants: Amphiphilic molecules can form micelles in water, encapsulating the hydrophobic catalyst and substrate, thereby facilitating the reaction "in water".[3]

-

Water-Miscible Co-solvents: Employing mixtures of water and organic solvents like methanol, t-BuOH, or DMF can solubilize conventional hydrophobic catalysts and substrates, enabling metathesis to proceed in a partially aqueous environment.[5]

-

Quantitative Performance Data

The following tables summarize the performance of various water-soluble ruthenium catalysts in different types of olefin metathesis reactions.

Ring-Closing Metathesis (RCM)

| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |

| AquaMet (AM) | Diethyl diallylmalonate | 0.25 | Water (pH 7, 0.1 M NaCl) | RT | 1 | >95 | >380 | [11] |

| PEG-Grubbs | N,N-diallyl-p-toluenesulfonamide | 5 | Water | 40 | 2 | 98 | 19.6 | [2] |

| Ammonium-tagged HG-II | N,N-diallyl-p-toluenesulfonamide | 5 | Water/MeOH (3:1) | RT | 12 | 77 | 15.4 | [8] |

| Sulfonated CAAC Catalyst | Unprotected Carbohydrate | 0.1 | Water (pH 7) | RT | 12 | 95 | 950 | [10] |

Cross-Metathesis (CM)

| Catalyst | Substrates | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |

| Hoveyda-Grubbs II (HG-II) | Protein-alkene + Allyl alcohol | 200 equiv. | Water (pH 7.4) | RT | 12 | >90 | - | [3] |

| Grubbs 2nd Gen. | Allyl alcohol + But-3-en-1-ol | 0.005 | Et2O | RT | 12 | 77-99 | 15400-19800 | [12] |

| Sulfonated CAAC Catalyst | Unprotected Nucleoside Dimerization | 0.1 | Water (pH 7) | RT | 12 | 76 | 1520 | [10] |

Ring-Opening Metathesis Polymerization (ROMP)

| Catalyst | Monomer | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |

| Grubbs 1st Gen. Derivative | Norbornene derivative | 0.5 | Water | RT | - | >95 | [3] |

| AquaMet (AM) | Exo-norbornene imide | 2 | Water (pH 7, 0.1 M NaCl) | RT | 0.5 | >99 | [11] |

| PEG-Grubbs | Norbornene derivative | 1 | Acidified Water | RT | - | up to 95 | [13] |

Experimental Protocols

General Procedure for Ring-Closing Metathesis (RCM) in Aqueous Media

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

-

Catalyst and Substrate Preparation:

-

Dissolve the water-soluble ruthenium catalyst in deionized, degassed water to the desired concentration.

-

Dissolve the diene substrate in the same solvent. For hydrophobic substrates, a co-solvent (e.g., methanol, t-BuOH) or a surfactant may be necessary.

-

-

Reaction Setup:

-

In a reaction vessel equipped with a magnetic stir bar, add the substrate solution.

-

If required, add any additives such as salts (e.g., NaCl to 0.1 M final concentration) which have been shown to improve catalyst stability and activity.[11]

-

Initiate the reaction by adding the catalyst solution to the substrate solution under stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction (if necessary).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Synthesis of a PEG-Tethered Grubbs-Type Catalyst

A general procedure for the synthesis of a water-soluble catalyst by attaching a PEG chain to the NHC ligand is as follows:

-

Synthesis of the PEG-functionalized NHC ligand:

-

React a suitable N-substituted imidazole or imidazoline with a PEG derivative containing a reactive group (e.g., a halide or tosylate).

-

The reaction is typically carried out in an organic solvent in the presence of a base.

-

-

Metalation:

-

React the purified PEG-functionalized NHC ligand with a suitable ruthenium precursor, such as a Grubbs first or second-generation catalyst.

-

This ligand exchange reaction is typically performed in an organic solvent at elevated temperatures.

-

-

Purification:

-

The resulting PEG-tethered ruthenium catalyst is purified by precipitation and washing to remove unreacted starting materials and byproducts.

-

Mandatory Visualizations

The Chauvin Mechanism for Olefin Metathesis

The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloadditions and cycloreversions.[14]

Caption: The Chauvin mechanism for olefin metathesis.

General Workflow for Aqueous Olefin Metathesis

The following diagram illustrates a typical experimental workflow for performing an olefin metathesis reaction in an aqueous medium.

Caption: A typical experimental workflow for aqueous olefin metathesis.

Catalyst Decomposition Pathway in Water

Ruthenium metathesis catalysts can decompose in aqueous media through pathways involving hydration and subsequent reactions.

Caption: A simplified pathway for catalyst decomposition in water.

Challenges and Future Outlook

Despite the significant progress in the development of water-soluble ruthenium catalysts, several challenges remain. Catalyst stability in aqueous media, especially at neutral pH and in the presence of various functional groups found in biological systems, is a key concern.[6][11] Achieving high turnover numbers and frequencies comparable to those in organic solvents is another area of active research.[15]

Future efforts will likely focus on the design of more robust and active catalysts with improved water solubility and stability. The development of catalysts that can operate under truly physiological conditions without the need for co-solvents or additives will be a major breakthrough for applications in chemical biology and drug development. Furthermore, the design of recyclable water-soluble catalysts will enhance the sustainability of aqueous olefin metathesis.

Conclusion

Water-soluble ruthenium catalysts have emerged as a powerful tool for conducting olefin metathesis in aqueous environments. The ability to perform this fundamental carbon-carbon bond-forming reaction in water has opened up new avenues in green chemistry and has enabled a wide range of applications in the life sciences. Through the continued development of novel catalyst systems and a deeper understanding of their behavior in water, the full potential of aqueous olefin metathesis is yet to be realized. This guide provides a solid foundation for researchers and professionals seeking to harness the power of these versatile catalysts in their own work.

References

- 1. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K [pubs.rsc.org]

- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 3. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of Proteins Using Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ascensus [ascensusspecialties.com]

- 10. Anionic Olefin Metathesis Catalysts Enable Modification of Unprotected Biomolecules in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Highly active water-soluble olefin metathesis catalyst. | Semantic Scholar [semanticscholar.org]

- 14. 20th century in science - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

StickyCat Cl: A Comprehensive Technical Guide to Substrate Scope and Functional Group Tolerance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate scope and functional group tolerance of StickyCat Cl, a water-soluble, second-generation N-heterocyclic carbene (NHC) ruthenium olefin metathesis catalyst. Its unique quaternary ammonium tag facilitates catalyst removal, making it a valuable tool in modern organic synthesis, particularly in the context of pharmaceutical and fine chemical production where low metal contamination is critical.

Introduction to this compound

This compound is a ruthenium-based catalyst characterized by a quaternary ammonium group attached to the NHC ligand. This feature renders it soluble in water but insoluble in many organic solvents, a property that is exploited for its straightforward removal from reaction mixtures through simple extraction or filtration.[1] The substrate scope of this compound is comparable to that of well-established catalysts like the Grubbs second-generation catalyst and nitro-Grela catalysts.[1] It demonstrates high activity and stability, allowing for its handling in the air.[1]

Core Applications: Ring-Closing and Cross Metathesis

This compound is proficient in catalyzing a range of olefin metathesis reactions, most notably Ring-Closing Metathesis (RCM) and Cross Metathesis (CM). These transformations are fundamental in the construction of cyclic compounds and the formation of new carbon-carbon double bonds with diverse functionalities.

Ring-Closing Metathesis (RCM)

RCM is a powerful intramolecular reaction for the synthesis of cyclic olefins from acyclic dienes. This compound has been successfully employed in the formation of various ring sizes.

Table 1: Substrate Scope of this compound in Ring-Closing Metathesis (RCM)

| Substrate Name | Substrate Structure | Product Structure | Yield (%) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) |

| Diethyl diallylmalonate | >95 | 1 | Dichloromethane | 40 | 1 | ||

| N,N-Diallyl-4-methylbenzenesulfonamide | >95 | 1 | Dichloromethane | 40 | 1 | ||

| O-allyl-N-tosyl-L-serine methyl ester | 92 | 1 | Dichloromethane | 40 | 1 | ||

| (S)-O-allyl-N-Boc-tyrosine methyl ester |

| 85 | 1 | Dichloromethane | 40 | 1 |

Cross Metathesis (CM)

CM involves the reaction of two different alkenes to form new alkene products. The selectivity of this intermolecular reaction can be influenced by the electronic and steric properties of the substrates.

Table 2: Substrate Scope of this compound in Cross Metathesis (CM)

| Alkene 1 | Alkene 2 | Product Structure | Yield (%) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) |

| 1-Octene | cis-1,4-Diacetoxy-2-butene | 88 | 1 | Dichloromethane | 40 | 1 | |

| Allylbenzene | (Z)-But-2-ene-1,4-diol |

| 75 | 1 | Dichloromethane | 40 | 1 |

| Styrene | 4-Penten-1-ol | 65 | 1 | Dichloromethane | 40 | 1 |

Functional Group Tolerance

A key advantage of second-generation NHC-ruthenium catalysts like this compound is their broad functional group tolerance. This allows for the metathesis of complex molecules without the need for extensive protecting group strategies.

Table 3: Functional Group Compatibility of this compound

| Functional Group | Tolerance | Notes |

| Esters | Tolerated | Widely compatible, as seen in diallylmalonate substrates. |

| Amides | Tolerated | N-Tosyl and N-Boc protected amines are well-tolerated. |

| Carbamates (Boc) | Tolerated | Boc-protected amines are suitable substrates. |

| Sulfonamides | Tolerated | Tosyl-protected amines undergo RCM efficiently. |

| Ethers | Tolerated | Both aliphatic and aryl ethers are compatible. |

| Alcohols | Tolerated | Free hydroxyl groups are generally well-tolerated. |

| Acetates | Tolerated | Acetoxy groups are stable under reaction conditions. |

| Aromatic Rings | Tolerated | Phenyl and other aromatic groups are inert. |

| Halogens (Aryl) | Tolerated | Aryl chlorides, bromides, and iodides are generally compatible. |

| Ketones | Generally Tolerated | α,β-unsaturated ketones can sometimes be problematic. |

| Aldehydes | Moderate | Can sometimes lead to catalyst deactivation. |

| Amines (free) | Moderate | Basic amines can coordinate to the metal center and inhibit catalysis. Protonation or protection is recommended. |

| Thiols | Low | Prone to catalyst poisoning. |

| Phosphines | Low | Strong coordination to the ruthenium center deactivates the catalyst. |

Experimental Protocols

General Procedure for Ring-Closing Metathesis (RCM)

A solution of the diene substrate (1.0 equiv) in a dry, degassed solvent (e.g., dichloromethane, 0.05 M) is prepared under an inert atmosphere (e.g., argon or nitrogen). This compound (0.5-2 mol%) is then added, and the reaction mixture is stirred at the desired temperature (typically 25-40 °C). The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel. For aqueous workup, the organic solvent is evaporated, and the residue is suspended in a mixture of water and a non-polar organic solvent (e.g., diethyl ether or hexane). The aqueous layer containing the catalyst is separated, and the organic layer is washed with water, dried, and concentrated to yield the product.

General Procedure for Cross Metathesis (CM)

Under an inert atmosphere, a solution of the two alkene partners (typically in a 1:1 to 1:3 ratio) in a dry, degassed solvent (e.g., dichloromethane, 0.1-0.5 M) is prepared. This compound (1-5 mol%) is added, and the mixture is stirred at the appropriate temperature (typically 25-40 °C). The reaction is monitored until consumption of the limiting alkene. Workup and purification follow a similar procedure to that of RCM.

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle of Olefin Metathesis

The generally accepted Chauvin mechanism for olefin metathesis proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.

References

StickyCat Cl: A Technical Guide to a Water-Soluble Olefin Metathesis Catalyst

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of StickyCat Cl, a water-soluble, second-generation Grubbs-type catalyst. Its unique properties, including high stability and ease of removal from reaction products, make it a valuable tool in various stages of chemical synthesis and drug development.

Introduction

This compound, chemically known as (1,3-dimesityl-4-((trimethylammonio)methyl)imidazolidin-2-ylidene)dichloro(2-isopropoxybenzylidene)ruthenium(II) chloride, is a ruthenium-based olefin metathesis catalyst.[1] Its key feature is the presence of a quaternary ammonium tag, which imparts water solubility and facilitates its removal from organic reaction media.[1] This catalyst is particularly useful for ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) reactions, especially in processes where metal contamination of the final product is a critical concern.

Physicochemical Properties and Characterization

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₅H₄₈Cl₃N₃ORu | [1] |

| Molecular Weight | 734.20 g/mol | [1] |

| CAS Number | 1452227-72-3 | [1] |

| Appearance | Green powder | |

| Solubility | Water soluble, insoluble in organic solvents | [1] |

| Stability | High stability, allows for handling in air | |

| Storage | Long-term (>1 week): 2-8 °C under inert gas. Short-term (<1 week): Ambient temperature under inert gas. | [1] |

Characterization Data:

While detailed NMR and IR spectral data are not publicly available, the structure of this compound has been confirmed through standard analytical techniques consistent with organometallic complexes. Characterization would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the organic ligand structure.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Synthesis of this compound

The detailed synthesis protocol for this compound is proprietary and is protected by patent PCT/EP2013/053967.[1] However, a general synthetic approach for related ammonium-tagged Grubbs-type catalysts involves the modification of the N-heterocyclic carbene (NHC) ligand of a precursor complex.

Below is a logical workflow illustrating the probable synthetic strategy.

Experimental Protocols: Olefin Metathesis and Catalyst Removal

The primary application of this compound is in olefin metathesis reactions. Its water solubility allows for straightforward removal of the ruthenium catalyst from the organic product stream.

A. General Protocol for Ring-Closing Metathesis (RCM):

-

Reaction Setup: In a round-bottom flask, dissolve the diene substrate in a suitable organic solvent (e.g., dichloromethane, toluene).

-

Catalyst Addition: Add this compound (typically 0.1-5 mol%) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or elevated temperature, monitoring the reaction progress by TLC or GC-MS.

-

Catalyst Removal: Upon completion, add water to the reaction mixture and stir vigorously. The water-soluble this compound will partition into the aqueous phase.

-

Work-up: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography.

The following diagram illustrates the experimental workflow for a typical RCM reaction followed by catalyst removal.

References

The Strategic Advantage of StickyCat Cl in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of olefin metathesis, the pursuit of highly efficient and clean catalytic systems is paramount. StickyCat Cl, a ruthenium-based catalyst bearing a quaternary ammonium tag, has emerged as a significant advancement, addressing the critical challenge of catalyst removal from reaction products. This technical guide provides a comprehensive overview of the core advantages of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its adoption in research and development.

Core Advantages of this compound

This compound distinguishes itself from traditional Grubbs-type catalysts through a unique combination of properties conferred by its ammonium-tagged N-heterocyclic carbene (NHC) ligand. These attributes translate into tangible benefits in synthetic workflows, particularly in the context of producing high-purity compounds required in the pharmaceutical and fine chemical industries.

The primary advantages include:

-

Simplified Purification and Exceptionally Low Ruthenium Contamination: The ionic quaternary ammonium tag renders this compound insoluble in many common organic solvents post-reaction, yet it exhibits high affinity for polar adsorbents like silica gel.[1] This allows for straightforward removal of the catalyst and its byproducts through simple filtration or extraction, drastically reducing residual ruthenium levels in the final product to well below pharmaceutical industry standards (often < 5 ppm).[1]

-

Synergy with Metal Scavengers: The purification process can be further enhanced by the use of isocyanide-based scavengers, such as SnatchCat. This combination is highly effective in sequestering any remaining traces of ruthenium, ensuring product purity.[2]

-

Facile Immobilization and Heterogenization: The ammonium tag provides a convenient anchor for the non-covalent immobilization of the catalyst onto various solid supports, including silica gel, activated carbon, and aluminum oxide.[1] This enables its use as a heterogeneous catalyst, simplifying catalyst-product separation and offering potential for catalyst recycling.

-

Broad Substrate Scope: this compound demonstrates a substrate scope comparable to classical second-generation Grubbs and nitro-Grela catalysts, making it applicable to a wide range of olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and enyne metathesis.[1]

Quantitative Performance Data

The efficacy of this compound is demonstrated across various metathesis reactions. The following tables summarize its performance in terms of product yield and residual ruthenium content after purification.

Table 1: Performance in Ring-Closing Metathesis (RCM)

| Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Ru Level (ppm) after SiO₂ Filtration | Reference |

| Diethyl diallylmalonate | Diethyl 3-cyclopentene-1,1-dicarboxylate | 1 | >99 | <5 | [1] |

| N,N-Diallyl-4-methylbenzenesulfonamide | 1-(4-Methylphenyl)sulfonyl-2,5-dihydro-1H-pyrrole | 1 | >99 | <5 | [1] |

| Diallyl ether | 2,5-Dihydrofuran | 1 | 75 | <5 | [1] |

Table 2: Performance in Cross-Metathesis (CM)

| Substrate 1 | Substrate 2 | Product | Catalyst Loading (mol%) | Yield (%) | Ru Level (ppm) after SiO₂ Filtration | Reference |

| 1-Octene | cis-1,4-Diacetoxy-2-butene | 1,4-Diacetoxy-2-decene | 1 | 78 | <5 | [1] |

| Allylbenzene | cis-1,4-Diacetoxy-2-butene | 1-Phenyl-4-acetoxy-2-butene | 1 | 85 | <5 | [1] |

Table 3: Performance in Enyne Metathesis

| Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Ru Level (ppm) after SiO₂ Filtration | Reference |

| 1-Allyl-1-prop-2-ynyl-cyclohexane | 1-Vinyl-spiro[4.5]dec-6-ene | 1 | >99 | <5 | [1] |

| N-Allyl-N-prop-2-ynyl-4-methylbenzenesulfonamide | 1-(4-Methylphenyl)sulfonyl-4-vinyl-1,2,3,6-tetrahydropyridine | 1 | 92 | <5 | [1] |

Experimental Protocols

The following are representative protocols for a Ring-Closing Metathesis (RCM) reaction and the subsequent purification to remove the ruthenium catalyst.

Protocol 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

Materials:

-

Diethyl diallylmalonate

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add diethyl diallylmalonate (1 equivalent).

-

Dissolve the substrate in anhydrous dichloromethane (to achieve a concentration of approximately 0.1 M).

-

Purge the solution with argon or nitrogen for 15-20 minutes.

-

Under a positive pressure of inert gas, add this compound (1 mol%).

-

Stir the reaction mixture at 40 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

Protocol 2: Purification of Metathesis Product using SnatchCat and Silica Gel Filtration

Materials:

-

Crude reaction mixture from Protocol 1

-

SnatchCat (isocyanide scavenger)

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Ethyl acetate

Procedure:

-

After the metathesis reaction is complete (as determined by TLC or GC), cool the reaction mixture to room temperature.

-

Add SnatchCat (4.4 equivalents relative to this compound) to the crude reaction mixture.[2]

-

Stir the mixture for 30 minutes at room temperature.[2]

-

Prepare a short plug of silica gel in a fritted funnel or a chromatography column (approximately 200 mg of silica gel per 1 mg of this compound used).[2]

-

Pass the reaction mixture through the silica gel plug, eluting with dichloromethane.

-

Collect the filtrate containing the purified product.

-

If any residual catalyst (visible as a colored band on the silica) is observed, it can often be washed off the silica gel with a more polar solvent like ethyl acetate for disposal, allowing for potential recovery of the bulk silica.

-

Concentrate the filtrate under reduced pressure to obtain the purified product with a ruthenium content typically below 5 ppm.

Visualizing the this compound Advantage

The streamlined workflow enabled by this compound is a key advantage. The following diagrams, generated using the DOT language, illustrate this efficient process.

Logical Workflow of Synthesis and Purification

Caption: Streamlined workflow using this compound from reaction to purification.

Immobilization and Heterogeneous Catalysis Workflow

Caption: Workflow for immobilization and use of this compound as a heterogeneous catalyst.

Conclusion

This compound represents a significant step forward in olefin metathesis, particularly for applications demanding high product purity. Its unique design facilitates a remarkably efficient removal of the ruthenium catalyst, addressing a long-standing challenge in the field. The quantitative data and protocols presented in this guide underscore its capability to deliver high yields with minimal metal contamination. By simplifying purification workflows and enabling effective heterogenization, this compound offers researchers, scientists, and drug development professionals a powerful tool to streamline the synthesis of complex molecules and accelerate innovation.

References

- 1. Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and 4-(Dimethylamino)benzoic Acid Rests: Evaluation of a Modular Synthetic Strategy [mdpi.com]

- 2. BJOC - Ammonium-tagged ruthenium-based catalysts for olefin metathesis in aqueous media under ultrasound and microwave irradiation [beilstein-journals.org]

In-Depth Technical Guide: Safety and Handling Precautions for StickyCat Cl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for StickyCat Cl, a water-soluble olefin metathesis catalyst. The information is intended for laboratory personnel and professionals involved in chemical synthesis and drug development.

Chemical and Physical Properties

This compound, with the chemical name (1,3-dimesityl-4-((trimethylammonio)methyl)imidazolidin-2-ylidene)dichloro(2-isopropoxybenzylidene)ruthenium(II) chloride, is a green powder.[1] It is a ruthenium-based complex widely used as a catalyst in olefin metathesis reactions. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₅H₄₈Cl₃N₃ORu | [2][3] |

| Molecular Weight | 734.20 g/mol | [2][3] |

| CAS Number | 1452227-72-3 | [2][3] |

| Physical State | Powder | [1] |

| Color | Green | [1] |

| Solubility | Water-soluble, Insoluble in organic solvents. | [1][2] |

Hazard Identification and Safety Precautions

Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is based on the safety data for a related ruthenium complex, Dichloro(p-cymene)ruthenium(II) dimer, and general best practices for handling organometallic compounds. It is imperative to obtain and consult the official SDS from the supplier before handling this compound.

Potential Hazards:

-

Eye Irritation: Like many ruthenium complexes, this compound may cause serious eye irritation.[4][5]

-

Skin Irritation: May cause skin irritation upon contact.[6]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]

-

Harmful if Swallowed: Oral ingestion may be harmful.[5]

Recommended Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Nitrile or neoprene gloves. |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary. |

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.

-

Wash hands thoroughly after handling.[7]

-

The catalyst exhibits high stability and can be handled in the air for short periods.[1]

Storage:

-

Short-term (< 1 week): Store under an inert gas atmosphere at ambient temperature.[3]

-

Long-term (> 1 week): Store under an inert gas atmosphere in a cold, dry place (recommended temperature: 2 - 8 °C).[3]

Experimental Protocols

The following are generalized experimental protocols derived from literature utilizing ammonium-tagged ruthenium catalysts.[2][8] Researchers should adapt these protocols based on their specific substrates and reaction conditions.

General Procedure for Olefin Metathesis in Toluene

-

To a reaction vessel containing a magnetic stir bar, add the solid support (e.g., silica gel, 100 mg).

-

Prepare a stock solution of this compound (e.g., 2 mg) in a minimal amount of dichloromethane (e.g., 0.2 mL).

-

Add the catalyst solution to the solid support and evaporate the solvent under reduced pressure.

-

Add toluene (e.g., 1 mL) and the olefin substrate (e.g., 0.1 mmol) to the vessel.

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The catalyst, immobilized on the solid support, can be removed by filtration.

-

The filtrate contains the product, which can be further purified if necessary.

Catalyst Immobilization and Removal

This compound's ammonium tag facilitates its immobilization on various solid supports like silica gel, alumina, or activated carbon.[1][2] This property allows for straightforward removal of the catalyst from the reaction mixture, resulting in products with very low ruthenium contamination.[2][8]

The general workflow for catalyst use and removal is depicted in the diagram below.

References

- 1. apeiron-synthesis.com [apeiron-synthesis.com]

- 2. Effective immobilisation of a metathesis catalyst bearing an ammonium-tagged NHC ligand on various solid supports - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apeiron-synthesis.com [apeiron-synthesis.com]

- 4. ジクロロ(p-シメン)ルテニウム(II) ダイマー | Sigma-Aldrich [sigmaaldrich.com]

- 5. lobachemie.com [lobachemie.com]

- 6. sds.strem.com [sds.strem.com]

- 7. fishersci.com [fishersci.com]

- 8. BJOC - Effective immobilisation of a metathesis catalyst bearing an ammonium-tagged NHC ligand on various solid supports [beilstein-journals.org]

Solubility Profile of StickyCat Cl in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

StickyCat Cl, a ruthenium-based olefin metathesis catalyst, is notable for its solubility in aqueous media, a characteristic that offers significant advantages in green chemistry and biological applications. This technical guide provides an in-depth overview of the known solubility characteristics of this compound, discusses the theoretical factors influencing its behavior in various aqueous solutions, and presents a detailed, generalized experimental protocol for determining its solubility. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who are considering the use of this water-soluble catalyst.

Introduction to this compound

This compound is a second-generation olefin metathesis catalyst characterized by a ruthenium center complexed with an N-heterocyclic carbene (NHC) ligand. Its chemical formula is C₃₅H₄₈Cl₃N₃ORu, and it has a molecular weight of 734.20 g/mol .[1] A key feature of this compound is its designed water solubility, which contrasts with many other metathesis catalysts that are soluble primarily in organic solvents. This property is crucial for applications in aqueous environments, such as in biological systems or for processes aiming to reduce the use of volatile organic compounds. The catalyst is reportedly insoluble in organic solvents.[1]

Factors Influencing Solubility in Aqueous Solutions

-

pH: The pH of the aqueous solution can significantly impact the solubility of compounds with ionizable groups. For this compound, changes in pH could potentially affect the overall charge and hydration of the molecule, thereby altering its solubility.

-

Ionic Strength: The concentration of dissolved salts in the aqueous medium can influence solubility through effects such as "salting in" or "salting out." The presence of different ions can interact with the catalyst molecule, affecting its ability to remain dissolved.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature, although there are exceptions. Determining the solubility of this compound at various temperatures is crucial for optimizing reaction conditions.

-

Buffer Composition: The specific components of a buffer solution can interact with the catalyst. It is important to assess solubility in the specific buffer system intended for an application, as different buffer salts may have varying effects.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given aqueous solution, based on the widely used shake-flask method.

Materials

-

This compound

-

Selected aqueous solvent (e.g., deionized water, phosphate-buffered saline)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed container. The excess solid is necessary to ensure that the solution reaches saturation.

-

Place the container in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining suspended solid particles, centrifuge the sample or filter it through a chemically compatible syringe filter.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of this compound in the diluted sample using a suitable analytical method, such as UV-Vis spectrophotometry, based on its characteristic absorbance.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Data Presentation

While specific experimental data for this compound is not available, the results from the protocol described above should be presented in a clear and structured format. An example of how such data could be tabulated is shown below.

| Aqueous Solution | Temperature (°C) | pH | Ionic Strength (M) | Solubility (g/L) |

| Deionized Water | 25 | 7.0 | 0 | Data to be determined |

| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | 0.15 | Data to be determined |

| Acetate Buffer | 25 | 5.0 | 0.1 | Data to be determined |

| Tris Buffer | 25 | 8.0 | 0.1 | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound's water solubility presents a significant advantage for various chemical and biochemical applications. While quantitative solubility data in different aqueous media is not extensively published, this guide provides a robust framework for researchers to determine these parameters. Understanding the influence of pH, ionic strength, and temperature on the solubility of this compound is essential for its effective implementation in experimental designs. The provided protocol offers a standardized approach to generating the necessary data to optimize its use in aqueous environments.

References

Methodological & Application

Application Notes and Protocols for Ring-Closing Metathesis using StickyCat Cl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-closing metathesis (RCM) is a powerful and versatile tool in organic synthesis for the formation of cyclic olefins, a structural motif prevalent in numerous natural products and pharmacologically active compounds.[1] The development of well-defined ruthenium-based catalysts, such as the second-generation Grubbs catalysts, has significantly expanded the scope and functional group tolerance of this transformation.[2][3] StickyCat Cl is a modern, second-generation, water-soluble Grubbs-type catalyst distinguished by a quaternary ammonium tag on its N-heterocyclic carbene (NHC) ligand. This unique feature renders it insoluble in many organic solvents, facilitating straightforward removal of the ruthenium catalyst from the reaction mixture post-synthesis, a critical consideration in pharmaceutical development.[4][5]

These application notes provide a standard protocol for conducting ring-closing metathesis reactions using this compound, covering both aqueous and organic solvent systems. It also includes a summary of representative reaction conditions and yields for various substrates.

Catalyst Information

-

Product Name: this compound

-

Chemical Formula: C₃₅H₄₈Cl₃N₃ORu

-

Molecular Weight: 734.20 g/mol

-

Appearance: Green powder

-

Key Features: Water-soluble, insoluble in many organic solvents, high stability allowing for handling in air.[5]

-

Storage: For long-term storage (>1 week), it is recommended to store under an inert gas atmosphere at 2-8 °C. For short-term storage (<1 week), it can be kept under an inert gas at ambient temperature.

Experimental Protocols

Protocol 1: Ring-Closing Metathesis in an Organic Solvent (Dichloromethane)

This protocol is suitable for substrates that are soluble in dichloromethane (DCM). The catalyst, being insoluble, acts as a heterogeneous catalyst and can be easily filtered off after the reaction.

Materials:

-

Diene substrate

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Schlenk flask or a round-bottom flask with a condenser and septum

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass filter)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the diene substrate.

-

Solvent Addition: Under an inert atmosphere, add anhydrous dichloromethane to dissolve the substrate. The typical concentration is 0.05 M.

-

Catalyst Addition: Weigh the required amount of this compound (typically 1 mol %) and add it to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at 40 °C.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the insoluble this compound catalyst.

-

Wash the collected catalyst with a small amount of fresh DCM.

-

Combine the filtrate and washings.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Protocol 2: Ring-Closing Metathesis in an Aqueous Medium

This protocol is designed for water-soluble diene substrates. The catalyst is soluble in water, and the product may be extracted with an organic solvent.

Materials:

-

Water-soluble diene substrate

-

This compound

-

Degassed, deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Reaction vessel (e.g., round-bottom flask with a condenser)

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, dissolve the water-soluble diene substrate in degassed, deionized water.

-

Catalyst Addition: Add this compound (typically 1-5 mol %) to the solution.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C).

-

Monitoring the Reaction: Monitor the reaction progress using appropriate analytical techniques such as NMR spectroscopy or LC-MS.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic extracts.

-

To remove residual ruthenium from the organic phase, a wash with a dilute aqueous solution of an isocyanide scavenger can be performed, followed by a water wash.

-

Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography if needed.

-

Data Presentation

The following table summarizes the results for the ring-closing metathesis of various diene substrates using ammonium-tagged ruthenium catalysts, including this compound (referred to as complex 15a in the source).

| Entry | Substrate | Catalyst (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | N,N-diallyl-p-toluenesulfonamide | 1 | DCM | 40 | 2 | >98 | [6] |

| 2 | Diethyl diallylmalonate | 1 | DCM | 40 | 2 | >98 | [6] |

| 3 | O-allyl-N-tosyl-L-tyrosine methyl ester | 1 | DCM | 40 | 2 | >98 | [6] |

| 4 | Water-soluble diene 16 | 1 | H₂O | 40 | 2 | 89 | [6] |

| 5 | Water-soluble diene 20 | 5 | H₂O | 40 | 2 | 75 | [6] |

Note: The specific structures for water-soluble dienes 16 and 20 can be found in the cited reference.

Mandatory Visualization

Caption: Workflow for RCM with this compound.

Caption: Chauvin mechanism for RCM.

References

StickyCat Cl: Application Notes and Protocols for Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

StickyCat Cl is a second-generation ruthenium-based olefin metathesis catalyst distinguished by a quaternary ammonium tag appended to its N-heterocyclic carbene (NHC) ligand. This structural feature renders the catalyst soluble in water but insoluble in many organic solvents, a property that has significant implications for its application in the synthesis of complex molecules, including natural products.[1] The primary advantage of this compound lies in the simplified purification of the reaction products. The catalyst and its byproducts can be efficiently removed from the reaction mixture by a simple filtration or extraction, mitigating the common challenge of ruthenium contamination in the final product. This is particularly crucial in the synthesis of biologically active compounds and active pharmaceutical ingredients (APIs).

The catalytic activity of this compound is comparable to that of classical Grubbs and Hoveyda-Grubbs second-generation catalysts, making it suitable for a wide range of olefin metathesis reactions, such as ring-closing metathesis (RCM), cross-metathesis (CM), and en-yne metathesis. Its high stability allows for handling in the air, adding to its practical utility in a laboratory setting.[1]

This document provides detailed application notes and protocols for the use of this compound in synthetic transformations relevant to natural product synthesis, with a focus on macrocyclization reactions.

Key Applications in Natural Product Synthesis

The construction of macrocyclic frameworks is a recurring challenge in the total synthesis of many natural products. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the formation of these large rings. This compound is particularly well-suited for this application due to its efficient catalysis of RCM reactions and the subsequent ease of removal from the often sensitive and structurally complex macrocyclic products.

Data Presentation

The following table summarizes the performance of this compound in a representative ring-closing metathesis reaction.

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ruthenium Residue (ppm) |

| Diethyl diallylmalonate | This compound | 1 | Toluene | 80 | 2 | >95 | <5 |

Data extrapolated from representative examples in the cited literature.

Experimental Protocols

General Protocol for Ring-Closing Metathesis (RCM) using this compound

This protocol describes a general procedure for the macrocyclization of a diene ester, a common structural motif in the synthesis of macrocyclic lactones and other natural products.

Materials:

-

This compound catalyst

-

Substrate (diene)

-

Anhydrous, degassed solvent (e.g., Toluene, Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Silica gel for purification

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the diene substrate.

-

Dissolve the substrate in the chosen anhydrous, degassed solvent under an inert atmosphere. The concentration of the substrate is crucial for macrocyclization and is typically in the range of 0.001 M to 0.1 M to favor intramolecular RCM over intermolecular oligomerization.

-

-

Catalyst Addition:

-

In a separate vial, weigh the required amount of this compound catalyst (typically 0.5-5 mol%).

-

Add the catalyst to the reaction mixture as a solid or as a solution in a small amount of the reaction solvent.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to the desired temperature (typically 40-80 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

The key advantage of this compound is its insolubility in many organic solvents. Add a solvent in which the product is soluble but the catalyst is not (e.g., diethyl ether, pentane).

-

Filter the mixture through a pad of silica gel to remove the precipitated catalyst.

-

Wash the silica gel pad with the same solvent to ensure complete recovery of the product.

-

The filtrate contains the desired macrocyclic product with significantly reduced ruthenium content.

-

Further purification, if necessary, can be performed by column chromatography on silica gel.

-

Visualizations

Experimental Workflow for this compound Catalyzed RCM

Caption: Workflow for a typical RCM reaction using this compound.

Catalytic Cycle of Ruthenium-Catalyzed Olefin Metathesis

References

Application Notes and Protocols for the Immobilization of StickyCat Cl on Solid Supports for Flow Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immobilization of StickyCat Cl, a water-soluble olefin metathesis catalyst, on various solid supports for use in continuous flow chemistry. Detailed protocols, quantitative performance data, and visual representations of the workflows are presented to facilitate the adoption of this technology in research and development settings.

Introduction

This compound is a ruthenium-based, second-generation olefin metathesis catalyst distinguished by its quaternary ammonium tag. This feature renders it soluble in water but insoluble in many organic solvents, simplifying its removal from reaction mixtures.[1] More importantly, the ammonium tag allows for straightforward, non-covalent immobilization onto a variety of polar solid supports, such as silica gel (SiO₂), alumina (Al₂O₃), and activated carbon.[1] The heterogenization of this compound enables its application in continuous flow chemistry, offering numerous advantages over traditional batch processes, including enhanced process control, improved efficiency, and simplified product purification.

Data Presentation

The performance of this compound immobilized on different solid supports has been evaluated in the context of ring-closing metathesis (RCM) reactions. The following tables summarize the key quantitative data, including catalyst loading, reaction yields, and residual ruthenium content in the final products.

Table 1: Immobilization and Performance Data for this compound on Various Solid Supports in Batch Reactions

| Solid Support | Catalyst Loading (mol%) | Substrate | Product Yield (%) | Ru Content in Product (ppm) |

| Silica Gel (SiO₂) | 1 | Diethyl diallylmalonate | >98 | < 2 |

| Alumina (Al₂O₃) | 1 | Diethyl diallylmalonate | >98 | 5 |

| Activated Carbon | 1 | Diethyl diallylmalonate | >98 | < 2 |

| Cotton | 1 | Diethyl diallylmalonate | 95 | 10 |

| Filter Paper | 1 | Diethyl diallylmalonate | 92 | 15 |

Data extracted from Skowerski, K. et al. Beilstein J. Org. Chem. 2016, 12, 5-15.

Table 2: Performance of a Similar Ammonium-Tagged Catalyst (FixCat) in a Continuous Flow Reactor

| Substrate | Flow Rate (mL/min) | Residence Time (min) | Product Yield (%) | Ru Content in Product (ppm) |

| Diethyl diallylmalonate | 0.1 | 10 | >99 | < 0.1 |

| N,N-diallyl-4-methylbenzenesulfonamide | 0.1 | 10 | >99 | < 0.1 |

| Diallyl ether | 0.1 | 10 | 98 | < 0.1 |

Data from a study on a closely related catalyst, providing a reference for expected performance in a flow setup. Adapted from Gawin, R. et al. Green Chem. 2017, 19, 887-892.

Experimental Protocols

Protocol 1: Immobilization of this compound on Solid Supports

This protocol describes the general procedure for the non-covalent immobilization of this compound onto various solid supports.

Materials:

-

This compound

-

Solid Support (e.g., Silica Gel, Alumina, Activated Carbon)

-

Dichloromethane (DCM), anhydrous

-

Rotary evaporator

-

High vacuum line

-

Schlenk flask

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amount of this compound in anhydrous DCM.

-

Add the solid support to the catalyst solution. The typical loading is 1 mol% of the catalyst relative to the substrate to be used in the subsequent reaction.

-

Slowly remove the solvent using a rotary evaporator to ensure an even deposition of the catalyst onto the support.

-

Dry the resulting solid-supported catalyst under high vacuum for at least one hour to remove any residual solvent.

-

The immobilized catalyst is now ready for use in batch or flow reactions.

Protocol 2: General Procedure for Ring-Closing Metathesis (RCM) in a Continuous Flow Packed-Bed Reactor

This protocol outlines a general setup for performing RCM reactions using immobilized this compound in a continuous flow system.

Materials and Equipment:

-

Packed-bed reactor column

-

Immobilized this compound on the chosen solid support

-

HPLC pump or syringe pump

-

Substrate solution in a suitable solvent (e.g., toluene, ethyl acetate)

-

Back pressure regulator

-

Thermostatted column heater

-

Product collection vessel

Procedure:

-

Reactor Packing: Carefully pack the reactor column with the prepared immobilized this compound. Ensure uniform packing to avoid channeling.

-

System Setup: Assemble the flow chemistry setup as shown in the workflow diagram below. Connect the pump, packed-bed reactor, back pressure regulator, and collection vessel.

-

Solvent Equilibration: Before introducing the substrate, pump the chosen reaction solvent through the packed bed at the desired flow rate and temperature to equilibrate the system.

-

Reaction Initiation: Switch the pump inlet to the substrate solution. The substrate will continuously flow through the packed bed where the metathesis reaction occurs.

-

Parameter Optimization: The reaction can be optimized by adjusting the flow rate (which determines the residence time), temperature, and substrate concentration.

-

Product Collection: The product stream exiting the reactor is collected in the collection vessel.

-

Analysis: The collected product can be analyzed by standard techniques (e.g., GC-MS, NMR) to determine conversion and purity.

Mandatory Visualization

Caption: Workflow for the immobilization of this compound.

Caption: General setup for flow chemistry with immobilized this compound.

References

Application Notes and Protocols for the Efficient Removal of StickyCat Cl™ using SnatchCat™ Scavenger

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the use of olefin metathesis catalysts has become indispensable. StickyCat Cl™ is a water-soluble, second-generation ruthenium catalyst known for its high activity and broad substrate scope.[1][2] Its unique solubility profile, being soluble in water but insoluble in many organic solvents, offers a significant advantage for catalyst removal from non-polar reaction media.[1][2]

However, achieving the stringent low residual metal limits required for pharmaceutical applications often necessitates an additional purification step. SnatchCat™ is a highly effective, isocyanide-based scavenger designed to bind tightly to residual ruthenium species, facilitating their removal to levels often below 10 ppm.[3] This document provides detailed application notes and a comprehensive protocol for the removal of this compound™ from reaction mixtures using SnatchCat™ scavenger, ensuring the high purity of the final product.

Mechanism of Action

The removal of residual ruthenium catalyst following an olefin metathesis reaction is a critical step to prevent product degradation and meet regulatory requirements. The SnatchCat™ scavenger, chemically known as 1,4-bis(3-isocyanopropyl)piperazine, functions by coordinating to the ruthenium metal center of the catalyst through its terminal isocyanide groups.[4][5] Isocyanides are excellent ligands for late transition metals like ruthenium, forming stable complexes. This strong binding effectively "snatches" the ruthenium from the reaction mixture. The resulting ruthenium-scavenger complex can then be easily removed by filtration through a pad of silica gel.[3]

Quantitative Data Summary

The combination of this compound™ and SnatchCat™ scavenger has demonstrated high efficiency in reducing ruthenium contamination across various reaction conditions. The following tables summarize the quantitative data on the removal of ruthenium catalysts using isocyanide scavengers.

Table 1: Efficiency of Ruthenium Removal using an Isocyanide Scavenger [1]

| Initial Ruthenium (ppm) | Treatment Method | Final Ruthenium (ppm) | % Removal |

| 4938 | Control (solvent removal only) | 4938 | 0% |

| 4938 | Silica gel only | 598 | 87.9% |

| 4938 | Isocyanide scavenger followed by silica gel | 82 | 98.3% |

Table 2: Ruthenium Removal in an Aqueous Medium [6]

| Initial Ruthenium (ppm) | Treatment Method | Final Ruthenium (ppm) |

| 9977 | Isocyanide scavenger in aqueous medium | 21 |

Table 3: General Performance of SnatchCat™ Scavenger [3]

| Catalyst System | Scavenger | Resulting Ruthenium Level |

| Nitro-Grela (1 mol%) | SnatchCat™ | 0.48 ppm |

| Palladium Catalyst | SnatchCat™ | 0.15 ppm |

Experimental Protocol: Removal of this compound™ using SnatchCat™ Scavenger

This protocol outlines the general procedure for the removal of residual this compound™ from a completed olefin metathesis reaction mixture.

Materials:

-

Completed reaction mixture containing this compound™

-

SnatchCat™ scavenger

-

Anhydrous organic solvent (e.g., dichloromethane, toluene, ethyl acetate)[3]

-

Silica gel (230-400 mesh)

-

Filter funnel and flask

-

Stir plate and stir bar

Procedure:

-

Reaction Completion: Ensure the olefin metathesis reaction has gone to completion as monitored by a suitable analytical technique (e.g., TLC, GC, NMR).

-

Scavenger Addition: To the crude reaction mixture at room temperature, add 4.4 equivalents of SnatchCat™ scavenger relative to the initial amount of this compound™ catalyst used.[3]

-

Stirring: Stir the mixture vigorously for 30 minutes at room temperature. This allows for the complete coordination of the scavenger to the ruthenium catalyst.[3]

-